N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

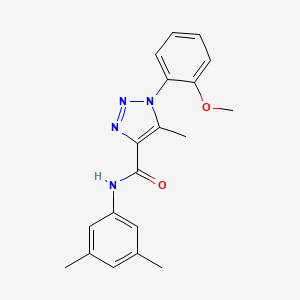

N-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a unique substitution pattern. Its structure features:

- A 1,2,3-triazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a methyl group.

- A carboxamide moiety at the 4-position, linked to a 3,5-dimethylphenyl substituent.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12-9-13(2)11-15(10-12)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDAUNJHRYLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound features a triazole ring, which is known for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2, with a molecular weight of approximately 336.395 g/mol. The presence of functional groups such as methoxy (-OCH3) and carboxamide (C(=O)NH2) significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.395 g/mol |

| Functional Groups | Methoxy, Carboxamide |

| Triazole Ring | Present |

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety often exhibit significant anticancer properties. Studies on structurally similar compounds have shown promising results against various cancer cell lines. For instance:

- Compound Evaluation : In one study, derivatives of triazole demonstrated IC50 values ranging from 1.1 μM to 6.06 μM against different cancer cell lines such as MCF-7 and HCT-116 . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been established through various assays. Similar compounds have shown efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus. The interaction of these compounds with microbial targets often leads to cell membrane disruption or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival by forming hydrogen bonds and π-π interactions with amino acid residues in active sites.

- Apoptosis Induction : Similar triazoles have been shown to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Contains a methoxy group | Different substitution pattern |

| N-(2-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Nitro group instead of dimethyl groups | Varying electronic properties |

| N-(phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Simpler phenyl substituent | Lacks additional methyl groups |

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

- Anticancer Study : A synthesized triazole compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value lower than standard drugs like doxorubicin .

- Antimicrobial Study : Another study demonstrated that triazole derivatives effectively inhibited growth in E. coli and S. aureus, showcasing their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related triazole and pyrazole carboxamides from the evidence, focusing on synthetic methods , substituent effects , and physicochemical properties .

Key Observations:

Substituent Effects on Physicochemical Properties: The methoxy group in the target compound’s 2-methoxyphenyl substituent enhances solubility compared to electron-withdrawing groups (e.g., chloro in 3a–3p) . Methyl groups on the triazole core (5-position) decrease polarity relative to halogens (e.g., 5-chloro in 3a), impacting lipophilicity and bioavailability .

Synthetic Methodology :

- The target compound likely employs EDCI/HOBt-mediated coupling (as in ), a standard method for carboxamide synthesis. This contrasts with the flash chromatography used for 6a, which prioritizes purification of polar hydroxylated derivatives .

Spectroscopic Trends: ¹H-NMR: Methyl groups (δ ~2.4–2.6 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are characteristic in analogs. The target compound’s spectrum would resemble 3a–3p but lack signals for chloro or cyano groups . Mass Spectrometry: The molecular ion [M+H]+ for the target is expected near m/z 380–400, comparable to triazole derivatives in .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

- Methodological Answer : A robust synthesis involves coupling substituted phenyl precursors with triazole intermediates. For example, EDCI/HOBt-mediated amidation (commonly used for carboxamide formation) can be applied, as demonstrated in analogous triazole-carboxamide syntheses (e.g., coupling of 1,2,3-triazole-4-carboxylic acid derivatives with aromatic amines in DMF with triethylamine) . Post-synthesis purification via column chromatography or recrystallization (ethanol/chloroform mixtures) ensures purity. Monitoring by TLC and verifying via H NMR (e.g., methyl proton signals at δ 2.34–2.66 ppm for dimethylphenyl groups) and mass spectrometry (e.g., [M+H]+ ion matching theoretical molecular weight) are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR identifies substituent patterns (e.g., methoxy protons at δ ~3.8–3.9 ppm, aromatic protons at δ 6.9–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₂₀H₂₁N₅O₂, exact mass 363.17 g/mol).

- X-ray Crystallography : Use SHELXL for refinement (evidenced by SHELX’s dominance in small-molecule crystallography). Data collection at low temperature (100 K) improves resolution, and TWINABS addresses twinning if present .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of similar triazole-carboxamides?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) often arise from low-resolution data or improper refinement. Using SHELXD for phase determination and SHELXL for refinement with anisotropic displacement parameters improves accuracy. For ambiguous cases, complementary techniques like DFT-optimized molecular geometry (e.g., Gaussian 16) validate crystallographic models .

Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?

- Methodological Answer : Low water solubility (common in triazole-carboxamides due to hydrophobic aryl groups) can be addressed via:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against target enzymes?

- Methodological Answer : Systematic SAR involves:

- Substituent Variation : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- Biological Assays : Test derivatives against recombinant enzymes (e.g., kinase inhibition assays with IC₅₀ determination).

- Computational Modeling : Dock optimized structures into target active sites (AutoDock Vina) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, enzyme sources). Standardize protocols:

- Use identical cell lines or enzyme batches.

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Cross-reference with PubChem BioAssay data for consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.